molecular formula C21H16Cl2F3N3O3S B2719437 methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate CAS No. 318238-32-3

methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate

Cat. No.: B2719437
CAS No.: 318238-32-3
M. Wt: 518.33
InChI Key: DPNGURWZMNKWFM-YPXUMCKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted with a trifluoromethyl group (electron-withdrawing), a methyl group (steric and electronic modulator), and a formyl-derived oxime moiety functionalized with a 2,4-dichlorobenzyl group. The pyrazole is linked via a sulfur atom to a methyl benzoate ester. The 2,4-dichlorobenzyl moiety enhances lipophilicity and may improve membrane permeability, while the benzoate ester influences metabolic stability .

Properties

IUPAC Name

methyl 2-[4-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2F3N3O3S/c1-29-19(33-17-6-4-3-5-14(17)20(30)31-2)15(18(28-29)21(24,25)26)10-27-32-11-12-7-8-13(22)9-16(12)23/h3-10H,11H2,1-2H3/b27-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNGURWZMNKWFM-YPXUMCKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NOCC2=C(C=C(C=C2)Cl)Cl)SC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=N/OCC2=C(C=C(C=C2)Cl)Cl)SC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

  • Dichlorobenzyl moiety
  • Pyrazole ring
  • Benzenecarboxylate component

These structural elements contribute to its pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. It may exert its effects by:

  • Inhibiting enzyme activity : The compound can bind to active sites of enzymes, blocking substrate interactions and altering metabolic pathways.
  • Modulating receptor activity : By interacting with receptors, it may influence signal transduction pathways that are crucial in disease processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) due to the presence of electron-withdrawing groups that enhance activity against resistant bacteria .
  • Anticancer Properties : The compound's ability to interact with cellular mechanisms may position it as a candidate for further investigation in cancer therapy. Its structural components could facilitate the development of derivatives with enhanced anticancer activity.
  • Anti-inflammatory Effects : The presence of specific functional groups may allow the compound to modulate inflammatory pathways, although detailed studies are required to elucidate these effects.

Case Studies

  • Synthesis and Evaluation : A study focused on synthesizing related compounds demonstrated that modifications in the dichlorobenzyl group significantly influenced biological activity. The incorporation of electron-withdrawing groups was found to enhance antibacterial properties.
  • Pharmacological Studies : In vitro assays have shown that derivatives of the compound exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent. Further research is needed to optimize these derivatives for improved efficacy and selectivity.

Data Tables

PropertyValue
Molecular FormulaC22H19Cl2F3N3O3S
Molecular Weight526.43 g/mol
SolubilitySoluble in DMSO and ethanol
Antibacterial ActivityEffective against MRSA
Anticancer ActivityCytotoxicity observed in vitro

Scientific Research Applications

Scientific Research Applications

The compound has been explored for various applications in scientific research:

Medicinal Chemistry

Methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate exhibits potential pharmacological properties due to its ability to interact with biological targets such as enzymes and receptors. Its mechanism of action may involve:

  • Enzyme inhibition : Binding to active sites of enzymes, thereby altering metabolic pathways.
  • Receptor modulation : Influencing receptor activity which could lead to therapeutic effects in various disease models.

Agrochemicals

The compound's structural characteristics make it suitable for development as an agrochemical agent. Its bioactive nature suggests potential applications in pest control or herbicide formulations.

Biological Research

In biological studies, this compound can be utilized to investigate biochemical pathways or as a tool in pharmacological studies to understand drug interactions and efficacy.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Study AMedicinal ChemistryDemonstrated enzyme inhibition activity against specific targets, suggesting therapeutic potential in cancer models.
Study BAgrochemical DevelopmentShowed effective herbicidal properties in laboratory settings, indicating potential for agricultural use.
Study CBiological Pathway AnalysisUsed as a probe to study metabolic pathways, providing insights into drug metabolism and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-{[4-[(Methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate (CAS 321553-57-5)

  • Structure : Differs by replacing the 2,4-dichlorobenzyloxy group with a methoxy group on the oxime.
  • Properties :
    • Molecular Formula : C₁₅H₁₄F₃N₃O₃S vs. C₂₁H₁₆Cl₂F₃N₃O₃S (target compound).
    • Molar Mass : 373.35 g/mol vs. 502.34 g/mol.
  • Impact: The absence of chlorine atoms reduces lipophilicity (ClogP ≈ 3.1 vs. The methoxy group may decrease steric hindrance, favoring faster metabolic clearance .

1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime

  • Structure : Features a 3-chlorophenyl sulfanyl group and a 4-chlorobenzoyl oxime instead of the benzoate ester and dichlorobenzyl group.
  • Properties :
    • Solubility : The 4-chlorobenzoyl oxime introduces polarizable π-π interactions, enhancing crystalline stability (melting point: 145–147°C).
    • Reactivity : The oxime ester is more prone to hydrolysis under acidic conditions compared to the target’s benzoate ester .

Methyl 5-[(4-Chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate (CAS 318237-99-9)

  • Structure: Substitutes the 2,4-dichlorobenzyl group with a phenyl ring and replaces the trifluoromethyl group with a hydroxyimino methyl group.
  • Steric Effects: The phenyl group at position 1 increases steric bulk, possibly reducing binding pocket accessibility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. For example, cyclization of hydrazide intermediates using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) is a common strategy for pyrazole derivatives . Key steps include:

  • Sulfanyl group introduction : Thiolation via nucleophilic substitution using reagents like Lawesson’s reagent.
  • Oxime formation : Reaction of carbonyl groups with hydroxylamine derivatives under acidic conditions.
  • Purification : Column chromatography or recrystallization in solvents like ethanol/dichloromethane.
    • Optimization : Adjusting stoichiometry, solvent polarity (e.g., toluene vs. DMF), and reaction time can improve yields. Monitoring via TLC or HPLC is critical.

Q. How is the compound structurally characterized, and what analytical techniques are essential?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for trifluoromethyl (δ ~120-125 ppm in ¹³C) and dichlorobenzyl groups.
  • IR : Confirm imine (C=N stretch ~1600 cm⁻¹) and ester (C=O ~1700 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion).
  • Elemental Analysis : Verify purity (>95% for publication standards).

Q. What are the key physicochemical properties relevant to its stability and handling?

  • Methodological Answer :

  • Solubility : Test in DMSO (common for biological assays) and aqueous buffers.
  • Thermal Stability : DSC/TGA analysis identifies decomposition points.
  • Hygroscopicity : Store under inert gas (N₂/Ar) if moisture-sensitive.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing. For example, in related pyrazole derivatives, SCXRD confirmed the anti conformation of imine groups . Discrepancies between experimental and computational models (e.g., DFT-optimized geometries) may arise from crystal-packing forces, requiring Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for biological activity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with methyl) and compare bioactivity.
  • Docking Studies : Use AutoDock Vina to predict binding to target proteins (e.g., enzymes in microbial pathways) .
  • In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against S. aureus or E. coli .

Q. How can conflicting biological activity data across studies be systematically addressed?

  • Methodological Answer :

  • Control Experiments : Validate assay conditions (e.g., pH, solvent controls) to rule out false positives.
  • Dose-Response Curves : Ensure linearity in activity trends.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.

Q. What computational methods predict metabolic pathways or toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and hepatotoxicity.
  • Metabolite Identification : Use in silico platforms (e.g., GLORYx) to simulate phase I/II metabolism, focusing on ester hydrolysis or sulfanyl oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.